N-(6-Aminopyridin-2-yl)-N'-methylurea
Description
N-(6-Aminopyridin-2-yl)-N'-methylurea is a urea derivative featuring a pyridine ring substituted with an amino group at the 6-position and a methyl group on the urea moiety. This compound has garnered attention in medicinal chemistry due to its structural uniqueness, which combines hydrophilic (aminopyridine) and moderately lipophilic (methylurea) components. Evidence from cytotoxic activity studies indicates that derivatives containing the N-(6-aminopyridin-2-yl) group, such as compounds 5o and 5p, exhibit lower or comparable cytotoxicity against tested cell lines compared to analogs with bulkier substituents .
Properties
CAS No. |
827589-07-1 |
|---|---|
Molecular Formula |
C7H10N4O |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(6-aminopyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H10N4O/c1-9-7(12)11-6-4-2-3-5(8)10-6/h2-4H,1H3,(H4,8,9,10,11,12) |
InChI Key |
FWORSKHORMCTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-2-yl)-N’-methylurea typically involves the reaction of 6-aminopyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-aminopyridine and methyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Procedure: 6-aminopyridine is dissolved in the solvent, and methyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours to ensure complete conversion to the product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(6-Aminopyridin-2-yl)-N’-methylurea.
Industrial Production Methods
While specific industrial production methods for N-(6-Aminopyridin-2-yl)-N’-methylurea are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminopyridin-2-yl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(6-Aminopyridin-2-yl)-N’-methylurea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-methylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.
Comparison with Similar Compounds
To contextualize the properties and applications of N-(6-Aminopyridin-2-yl)-N'-methylurea, a comparative analysis with structurally or functionally related urea derivatives is provided below.
Table 1: Key Comparative Data of this compound and Analogous Compounds
Structural and Functional Insights
Substituent Effects on Bioactivity
- Hydrophilicity vs. Lipophilicity: The 6-aminopyridine group in this compound introduces significant hydrophilicity, which may reduce cell membrane permeability and subsequent cytotoxic potency compared to analogs with lipophilic aryl groups (e.g., linuron metabolites with dichlorophenyl) .
- Urea Modifications: Replacement of the methyl group in the urea moiety with dimethyl groups (as in N'-(6-amino-2-pyridinyl)-N,N-dimethylurea) could enhance metabolic stability or alter binding kinetics due to steric or electronic effects .
Target Selectivity
- While this compound is studied in anticancer contexts, Compound A and B (α2C-AR agonists) demonstrate how urea derivatives can achieve receptor subtype selectivity. The benzoxazine-imidazole scaffold in Compound A enables peripheral action but limits central nervous system penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
